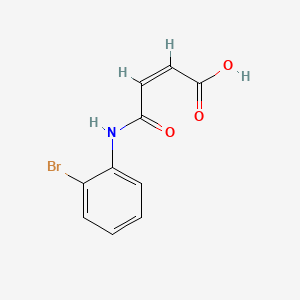
N-(2-Bromophenyl)maleamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromophenyl)maleamic acid is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of maleamic acid, where the maleamic acid moiety is bonded to a 2-bromophenyl group
准备方法
Synthetic Routes and Reaction Conditions
N-(2-Bromophenyl)maleamic acid can be synthesized through a multi-step process. One common method involves the reaction of maleic anhydride with 2-bromoaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(2-Bromophenyl)maleamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution: Formation of N-(2-substituted phenyl)maleamic acids.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Coupling: Formation of biaryl compounds.
科学研究应用
N-(2-Bromophenyl)maleamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and polymers
作用机制
The mechanism of action of N-(2-Bromophenyl)maleamic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would vary based on the specific context of its use .
相似化合物的比较
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)maleamic acid
- N-(4-Ethylphenyl)maleamic acid
- N-(1-Naphthyl)maleamic acid
- N-(3,3,5-Trimethylcyclohexyl)maleamic acid
- N,N’-(1,3-Phenylene)dimaleamic acid
- N,N’-Dodecamethylenebis(maleamic acid)
- Malonamic acid
Uniqueness
N-(2-Bromophenyl)maleamic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific types of chemical transformations, such as Suzuki-Miyaura coupling. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
属性
CAS 编号 |
59652-95-8 |
|---|---|
分子式 |
C10H8BrNO3 |
分子量 |
270.08 g/mol |
IUPAC 名称 |
4-(2-bromoanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H8BrNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15) |
InChI 键 |
CJHBOIXAXNGQNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Br |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Br |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B3054250.png)
![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B3054251.png)

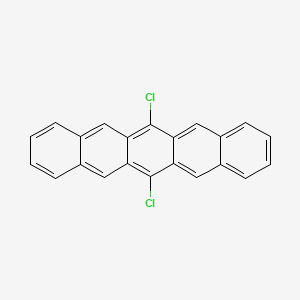



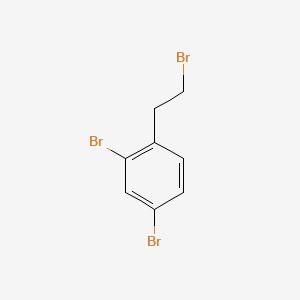
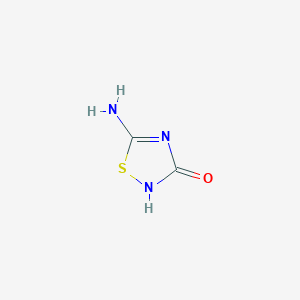
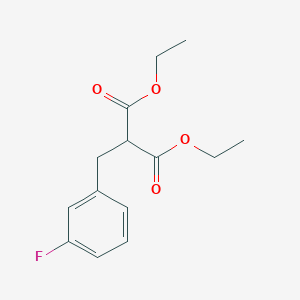

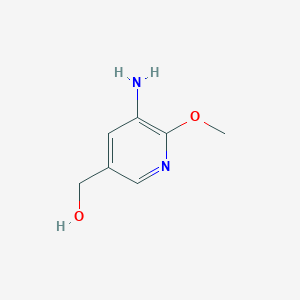
![[1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-](/img/structure/B3054267.png)
![Benzene, [2-(methylthio)ethyl]-](/img/structure/B3054268.png)
